molecular formula C14H21Cl2N3 B13092931 3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride

3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride

Cat. No.: B13092931
M. Wt: 302.2 g/mol
InChI Key: NVPQXCCIINIGOU-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research This compound is known for its unique structure, which includes an indole core and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride typically involves multiple steps. One common method includes the reaction of 1-methylpiperidine with an indole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the brain, such as the 5-HT6 receptor, which plays a role in cognitive function. By antagonizing this receptor, the compound can potentially enhance cognitive abilities and improve memory .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride is unique due to its specific combination of an indole core and a piperidine ring, which imparts distinct chemical and biological properties. Its ability to interact with the 5-HT6 receptor sets it apart from other similar compounds, making it a valuable candidate for research in cognitive enhancement and neurological therapies .

Properties

Molecular Formula

C14H21Cl2N3

Molecular Weight

302.2 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-1H-indol-5-amine;dihydrochloride

InChI

InChI=1S/C14H19N3.2ClH/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14;;/h2-3,8-10,16H,4-7,15H2,1H3;2*1H

InChI Key

NVPQXCCIINIGOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)N.Cl.Cl

Origin of Product

United States

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